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molecular formula C12H19NO B8314311 2-(2-Isopropyl-3-methoxy-phenyl)-ethylamine

2-(2-Isopropyl-3-methoxy-phenyl)-ethylamine

Cat. No. B8314311
M. Wt: 193.28 g/mol
InChI Key: IPMWSNYBFFSDEU-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Using a method similar to Example 659, Step 2, using 2-isopropyl-1-methoxy-3-(2-nitro-vinyl)-benzene (3.92 g, 17.7 mmol), LAH (53.1 mmol) and AlCl3 (53.1 mmol) gave 2-(2-isopropyl-3-methoxy-phenyl)-ethylamine (3.4 g) as a viscous oil. 1H NMR (CDCl3): 7.08 (t, 1H), 6.77-6.73 (m, 2H), 3.80 (s, 3H), 3.22 (m, 1H), 2.89 (m, 2H), 2.80 (m, 2H), 1.32 (d, 6H).
Name
2-isopropyl-1-methoxy-3-(2-nitro-vinyl)-benzene
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
53.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
53.1 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:9]([CH:10]=[CH:11][N+:12]([O-])=O)=[CH:8][CH:7]=[CH:6][C:5]=1[O:15][CH3:16])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-]>>[CH:1]([C:4]1[C:5]([O:15][CH3:16])=[CH:6][CH:7]=[CH:8][C:9]=1[CH2:10][CH2:11][NH2:12])([CH3:3])[CH3:2] |f:1.2.3.4.5.6,7.8.9.10|

Inputs

Step One
Name
2-isopropyl-1-methoxy-3-(2-nitro-vinyl)-benzene
Quantity
3.92 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1C=C[N+](=O)[O-])OC
Step Two
Name
Quantity
53.1 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
53.1 mmol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1OC)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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